2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate
Overview
Description
2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate is a chemical compound with the molecular formula C13H17ClN2O4 and a molecular weight of 300.74 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate typically involves the following steps :
Condensation Reaction: 2-Chloro-4-(piperidinylmethyl) benzaldehyde is condensed with pyridine under basic conditions to obtain 2-Chloro-4-(piperidin-1-ylmethyl)pyridine.
Oxalate Formation: The resulting 2-Chloro-4-(piperidin-1-ylmethyl)pyridine is then reacted with oxalic acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve bulk synthesis and custom synthesis services to meet specific research and industrial needs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Basic Conditions: Often used in condensation reactions.
Oxalic Acid: Used to form the oxalate salt.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Condensed Products: Formed through condensation reactions with aldehydes and ketones.
Scientific Research Applications
2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate is used in various scientific research applications :
Chemistry: As an intermediate in organic synthesis.
Biology: In the study of biological pathways and mechanisms.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate involves its interaction with specific molecular targets and pathways . The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(1-piperidinylmethyl)pyridine: A closely related compound with similar chemical properties.
2-Chloro-4-(piperidinomethyl)pyridine: Another similar compound used in various research applications.
Uniqueness
2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate is unique due to its specific oxalate salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-4-(piperidin-1-ylmethyl)pyridine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.C2H2O4/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14;3-1(4)2(5)6/h4-5,8H,1-3,6-7,9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKXPKDEAXRTQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670011 | |
Record name | Oxalic acid--2-chloro-4-[(piperidin-1-yl)methyl]pyridine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406484-56-8 | |
Record name | Oxalic acid--2-chloro-4-[(piperidin-1-yl)methyl]pyridine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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